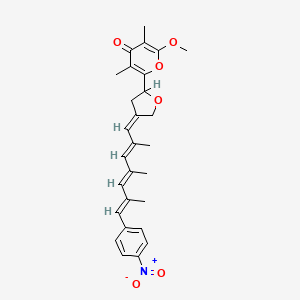

Spectinabilin

Vue d'ensemble

Description

Synthesis Analysis

The production of Neoaureothin involves the use of modular polyketide synthases (PKSs). By deletion and insertion of PKS modules, the assembly lines for related antibiotic and antifungal agents, aureothin and neoaureothin, can be interconverted .Molecular Structure Analysis

Neoaureothin is a polyene macrolide antibiotic that is structurally related to erythromycin . The architecture of the megasynthase is typically arranged in a way that each module catalyzes a single chain elongation, ensuring that polyketide assembly progresses in a unidirectional manner until the full-length product is released .Chemical Reactions Analysis

Neoaureothin has immunosuppressive activity, which may be due to its ability to inhibit the methylation of DNA . It also inhibits the growth of autoimmune disease-causing cells and cancer cells in vitro .Physical and Chemical Properties Analysis

Neoaureothin is a solid substance with a molecular weight of 477.5 g/mol . Its chemical formula is C28H31NO6 .Applications De Recherche Scientifique

Activité anticancéreuse

Spectinabilin a montré un potentiel dans la recherche anticancéreuse en raison de sa capacité à inhiber certaines lignées de cellules cancéreuses. Cette application est toujours en cours d'investigation, avec des études en cours pour comprendre ses mécanismes et son efficacité .

Propriétés antibiotiques

En tant qu'antibiotique, this compound présente une activité contre diverses souches bactériennes. Sa structure unique lui permet de cibler les bactéries de manière différente des antibiotiques traditionnels, ce qui est crucial dans la lutte contre la résistance aux antibiotiques .

Effets immunomodulateurs

La recherche indique que this compound peut moduler les réponses du système immunitaire, ce qui pourrait être bénéfique dans le traitement des maladies auto-immunes ou l'amélioration de l'efficacité des vaccins .

Potentiel antimalarien

This compound a été étudié pour ses effets antimalariens, offrant une nouvelle voie possible pour le traitement du paludisme, en particulier dans les souches résistantes aux médicaments actuels .

Effets nématicides

Ce composé a démontré une activité nématicide contre certains nématodes, suggérant son utilisation comme agent de lutte biologique en agriculture pour protéger les cultures contre les ravageurs nématodes .

Mécanisme D'action

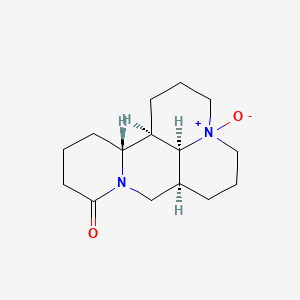

Spectinabilin, also known as Neoaureothin, is a nitrophenyl-substituted polyketide metabolite . This compound has been found to exhibit various biological activities, including antimalarial and antiviral activity .

Target of Action

This compound has been shown to exhibit nematicidal activity, particularly against Caenorhabditis elegans . It acts on targets that are different from those of some currently used nematicidal drugs such as avermectin and phosphine thiazole .

Mode of Action

Biochemical Pathways

This compound is produced through a type one polyketide synthase . The biosynthesis of this compound initially requires 4 open reading frames (ORF) for the production of the starter unit, p-nitrobenzoic acid (pNBA) from chorismate . pNBA is then loaded onto the polyketide synthase, and undergoes 6 rounds of elongation and reduction . The final product is a 6-membered terminal ring of the this compound intermediate .

Result of Action

This compound exhibits a good nematicidal activity on C. elegans L1 worms, with a half-maximal inhibitory concentration (IC50) of 2.948 μg/mL at 24 h . This indicates that the compound is highly effective at inhibiting the growth and development of these nematodes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound was first isolated from Streptomyces spectabilis, a bacterium found in soil . The production of this compound may therefore be influenced by factors such as soil composition, temperature, and moisture levels.

Safety and Hazards

Orientations Futures

The production of Neoaureothin involves the use of modular polyketide synthases (PKSs). By deletion and insertion of PKS modules, the assembly lines for related antibiotic and antifungal agents, aureothin and neoaureothin, can be interconverted . This study teaches important lessons on the evolution of PKSs, which may guide future engineering approaches .

Analyse Biochimique

Biochemical Properties

Spectinabilin’s role in biochemical reactions is primarily associated with its interactions with various biomolecules. The production of this compound occurs through a type one polyketide synthase . The biosynthesis of this compound initially requires 4 open reading frames (ORF) for the production of the starter unit, p-nitrobenzoic acid (pNBA) from chorismate .

Cellular Effects

This compound has been found to exhibit significant effects on various types of cells and cellular processes. It has been reported to have antimalarial and antiviral activity

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The biosynthesis of this compound involves several rounds of elongation and reduction . A furan is then formed via oxidation and subsequent cyclization catalyzed by a Cyt p-450 monoxygenase to afford this compound .

Dosage Effects in Animal Models

This compound has shown nematicidal activity on Caenorhabditis elegans L1 worms, with a half-maximal inhibitory concentration (IC 50) of 2.948 μg/mL at 24 h

Metabolic Pathways

The metabolic pathways involving this compound are associated with the type one polyketide synthase

Propriétés

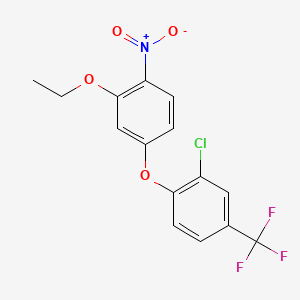

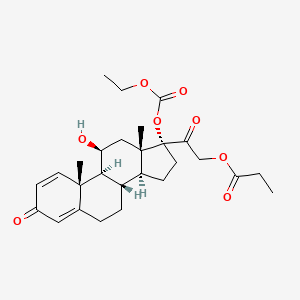

IUPAC Name |

2-methoxy-3,5-dimethyl-6-[(4Z)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO6/c1-17(11-18(2)13-22-7-9-24(10-8-22)29(31)32)12-19(3)14-23-15-25(34-16-23)27-20(4)26(30)21(5)28(33-6)35-27/h7-14,25H,15-16H2,1-6H3/b17-11+,18-13+,19-12+,23-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZICQJAGBLBAMJ-MNOZRKQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)C)C)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=C(C1=O)C)OC)C2C/C(=C/C(=C/C(=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C)/C)/C)/CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043872 | |

| Record name | Spectinabilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59795-94-7 | |

| Record name | Spectinabilin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059795947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spectinabilin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spectinabilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

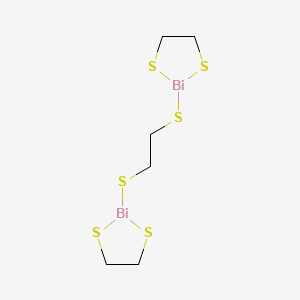

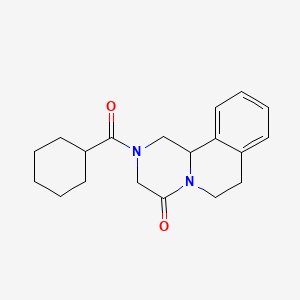

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is neoaureothin and where is it found?

A1: Neoaureothin, also known as spectinabilin, is a nitroaryl-substituted polyketide metabolite primarily produced by the bacterium Streptomyces orinoci [, , ]. It belongs to a family of structurally related compounds that includes aureothin and luteoreticulin, all produced by various Streptomyces species, suggesting a shared evolutionary history [].

Q2: How is neoaureothin biosynthesized?

A2: Neoaureothin biosynthesis involves an unusual non-colinear assembly line orchestrated by type I polyketide synthases (PKSs) [, ]. This process utilizes p-nitrobenzoate and malonyl-CoA as building blocks, which are incorporated into the growing polyketide chain by iterative cycles of PKS modules [, ]. Notably, the first module in the neoaureothin pathway, NorA, exhibits an iterative function, confirmed through cross-complementation experiments [].

Q3: Can the neoaureothin biosynthetic pathway be engineered for increased production or to generate novel derivatives?

A3: Yes, research has demonstrated the feasibility of manipulating the neoaureothin biosynthetic pathway. For instance, quorum sensing-based metabolic engineering has been successfully employed to enhance the precursor supply in Streptomyces coelicolor, leading to a 4-fold increase in neoaureothin production []. Furthermore, rational genetic recombination and domain exchanges have enabled the transformation of the aureothin PKS system into a luteoreticulin assembly line, showcasing the potential for generating novel polyketide derivatives [].

Q4: What is unique about the enzymatic steps involved in aureothin and neoaureothin biosynthesis?

A4: Both aureothin and neoaureothin share a unique enzymatic step crucial for their final structure. This step involves the cytochrome P450 monooxygenase AurH, which catalyzes the formation of a tetrahydrofuryl moiety within their structures []. This sequential asymmetric heterocyclization, achieved by a single enzyme both in vivo and in vitro, represents a novel mechanism in polyketide biosynthesis [].

Q5: What is the relationship between aureothin, neoaureothin and luteoreticulin in terms of their biosynthetic pathways?

A5: Aureothin, neoaureothin, and luteoreticulin, while structurally similar, are synthesized by distinct but evolutionarily related PKS systems. This interconnectedness allows for the rational design of hybrid PKS systems, as demonstrated by the successful transformation of the aureothin pathway into a luteoreticulin assembly line []. This highlights the potential for generating diverse polyketide structures through combinatorial biosynthesis.

Q6: Are there any analytical techniques specific to the study of neoaureothin?

A6: While specific analytical methods for neoaureothin characterization haven't been explicitly detailed in the provided abstracts, techniques like LC-MS are commonly employed to monitor biotransformations and identify intermediates in polyketide biosynthesis, as exemplified in studies involving aureothin []. Structural elucidation likely involves techniques such as NMR and high-resolution mass spectrometry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.